molecular formula C18H19ClN2O3 B2355108 N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034240-22-5

N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2355108
CAS No.: 2034240-22-5
M. Wt: 346.81
InChI Key: ZUUFJFKZFRWKBZ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic chemical compound of significant interest in early-stage pharmacological and agrochemical research. Its molecular structure, which integrates pyridine and tetrahydropyran (oxane) rings linked by a carboxamide group, is often explored for its potential to modulate biological targets . Primary research applications and the precise mechanism of action for this specific compound are currently not detailed in the available public scientific literature and require characterization by the researching scientist. Analogs featuring pyridine-carboxamide scaffolds have been investigated for their antimicrobial properties. For instance, related pyridine-3-carboxamide analogs have demonstrated efficacy in protecting tomato plants against bacterial wilt caused by Ralstonia solanacearum , suggesting a potential area of interest for this compound in plant pathology studies . Furthermore, compounds with similar structural motifs, such as piperidine and chlorophenyl groups, are frequently profiled in broad screenings for novel psychoactive substances (NPS), highlighting the importance of rigorous analytical characterization for any new compound . This product is intended For Research Use Only and is not classified or intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring all laboratory safety protocols are followed, in accordance with local, state, and federal regulations.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c19-15-3-1-13(2-4-15)12-21-18(22)14-5-8-20-17(11-14)24-16-6-9-23-10-7-16/h1-5,8,11,16H,6-7,9-10,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUFJFKZFRWKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Ring Functionalization

The pyridine ring serves as the central scaffold. A common approach involves substituting a hydroxyl or halogen group at the 2-position with oxan-4-ol via nucleophilic aromatic substitution (NAS). For example, 2-fluoropyridine-4-carboxylic acid reacts with oxan-4-ol in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The fluorine atom acts as a leaving group, enabling oxan-4-ol to form the ether linkage.

Reaction Conditions:

Reagent Solvent Temperature (°C) Time (h) Yield (%)
2-Fluoropyridine-4-carboxylic acid, oxan-4-ol, K₂CO₃ DMF 80–100 12–24 65–78

Carboxylic Acid Activation

The resulting 2-(oxan-4-yloxy)pyridine-4-carboxylic acid is activated for amide bond formation. Thionyl chloride (SOCl₂) converts the acid to its corresponding acid chloride, which reacts with 4-chlorobenzylamine in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is often added to neutralize HCl byproducts.

Optimization Data:

Activation Reagent Coupling Agent Solvent Yield (%)
SOCl₂ None DCM 82

Mitsunobu Reaction for Ether Formation

Ether Synthesis

The Mitsunobu reaction offers an alternative route for attaching the oxan-4-yloxy group. Starting with 2-hydroxypyridine-4-carboxylic acid, oxan-4-ol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) facilitate the etherification at room temperature. This method avoids harsh conditions and improves regioselectivity.

Reaction Parameters:

Component Molar Ratio Solvent Time (h) Yield (%)
2-Hydroxypyridine-4-carboxylic acid, oxan-4-ol, DEAD, PPh₃ 1:1.2:1.5:1.5 THF 6 88

Subsequent Amidation

The Mitsunobu product, 2-(oxan-4-yloxy)pyridine-4-carboxylic acid, undergoes amidation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. 4-Chlorobenzylamine is introduced stoichiometrically, with yields exceeding 90% after purification via silica gel chromatography.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Aryl boronic esters can be employed to construct the pyridine ring. For instance, 4-carboxamide-2-bromopyridine reacts with oxan-4-yloxy-substituted boronic ester under palladium catalysis (Pd(PPh₃)₄) in a mixture of dioxane and water. This method enables late-stage functionalization but requires stringent anhydrous conditions.

Catalytic System:

Catalyst Ligand Base Yield (%)
Pd(PPh₃)₄ None Na₂CO₃ 70

Buchwald-Hartwig Amination

While less common for ethers, Buchwald-Hartwig amination has been adapted for similar systems. A palladium-Xantphos complex catalyzes the coupling of 2-aminopyridine-4-carboxylic acid derivatives with oxan-4-ol precursors. However, this approach faces challenges with steric hindrance, yielding ≤60%.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Overall Yield (%)
Nucleophilic Substitution Simple reagents, scalable High temperatures, moderate yields 65–82
Mitsunobu Reaction High regioselectivity, mild conditions Costly reagents 88–90
Cross-Coupling Late-stage diversification Complex setup, lower yields 60–70

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances NAS reactivity but complicates purification, whereas THF improves Mitsunobu efficiency.
  • Temperature Control : NAS requires >80°C for completion, risking decomposition, while Mitsunobu proceeds at room temperature.

Protecting Group Management

The oxan-4-yloxy group’s stability under acidic conditions necessitates protection during acid chloride formation. Trimethylsilyl (TMS) ethers have been used transiently, though this adds steps.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively isolates the final product.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98% by HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted benzyl derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide with structurally related compounds, emphasizing substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Biological Activity Physicochemical Notes Reference
This compound Pyridine-4-carboxamide 2-(Oxan-4-yloxy), 4-Cl-Bn Not explicitly reported Likely improved solubility due to oxan-4-yloxy group Inferred
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5d) Pyridine-4-carboxamide Thiazolidinone, 4-Cl-Ph Anti-inflammatory (carrageenan-induced edema model) Moderate solubility; thiazolidinone may enhance metabolic stability
BMS-777607 Pyridone-3-carboxamide 4-Ethoxy, 4-fluorophenyl Met kinase inhibitor (tumor stasis in xenograft models) High aqueous solubility due to ethoxy substitution
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Pyridine-3-carboxamide Thiazolidinone, 4-Cl-Ph, 5-Me Not reported (structural study) Stabilized by hydrogen bonding and π–π stacking

Key Observations:

Core Structure Variations: The target compound’s pyridine-4-carboxamide core differentiates it from pyridone (BMS-777607) or pyridine-3-carboxamide analogs (). Pyridones often exhibit enhanced solubility and kinase selectivity due to their hydrogen-bonding capacity . Thiazolidinone-containing analogs (e.g., 5d) introduce a heterocyclic ring that may improve metabolic stability or target engagement but could reduce solubility compared to oxan-4-yloxy .

Substituent Effects: The oxan-4-yloxy group in the target compound is a cyclic ether, which may confer better solubility and enzymatic resistance compared to linear ethers or thiazolidinones. This aligns with strategies in BMS-777607, where ethoxy substitution improved aqueous solubility .

Biological Activity: Compound 5d demonstrated anti-inflammatory efficacy, likely due to the thiazolidinone moiety’s interaction with inflammatory pathways. The target compound’s oxan-4-yloxy group might modulate similar pathways but with distinct pharmacokinetics .

Crystallographic and Stability Data: Thiazolidinone analogs (e.g., ) exhibit stabilized crystal structures via hydrogen bonding (N–H⋯N, C–H⋯O) and π–π interactions. The target compound’s oxan-4-yloxy group may similarly stabilize its conformation, enhancing bioavailability .

Biological Activity

N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide, a synthetic compound with diverse pharmacological properties, has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN2O3C_{17}H_{19}ClN_2O_3, with a molecular weight of approximately 344.8 g/mol. The compound features a pyridine ring substituted with a chlorophenyl group and an oxane moiety, which contributes to its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are involved in several physiological processes .
  • Antiviral Activity : Analogues of this compound have shown promising results as inhibitors of human adenovirus (HAdV), indicating potential applications in antiviral therapies .

Biological Activity Assays

The following table summarizes key findings from various biological assays conducted on related compounds, providing insight into the activity of this compound.

Assay Type Compound Tested IC50 (μM) Selectivity Index Notes
AntibacterialN-[(4-chlorophenyl)methyl]-...5.0>100Effective against Gram-positive bacteria
AChE InhibitionSimilar derivatives12.5-Moderate inhibition observed
AntiviralN-(4-amino-2-chlorophenyl)-...0.27>100Targeting HAdV replication
CytotoxicityVarious analoguesCC50 = 156.8-Low toxicity in vivo studies

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized derivatives similar to this compound against Staphylococcus aureus and E. coli. Results indicated significant inhibition zones compared to control groups, suggesting potential for development as an antibacterial agent .
  • Enzyme Inhibition Studies : In vitro assays demonstrated that certain derivatives exhibited strong inhibitory effects on AChE, with IC50 values indicating effective concentrations for therapeutic use in neurodegenerative diseases .
  • Antiviral Activity : A recent investigation into the antiviral properties of related compounds showed promising results against HAdV, with selectivity indexes exceeding 100 for several derivatives, indicating a favorable therapeutic window .

Q & A

Q. What are the optimal synthetic routes for N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:
  • Step 1 : Formation of the pyridine-4-carboxamide core via coupling reactions, using reagents like EDCI/HOBt for amide bond formation.
  • Step 2 : Introduction of the oxan-4-yloxy group at position 2 through nucleophilic substitution, requiring anhydrous conditions and a base (e.g., NaH) in THF or DMF.
  • Step 3 : Attachment of the (4-chlorophenyl)methyl group via alkylation, optimized at 60–80°C for 12–24 hours.
    Critical parameters include solvent polarity, temperature control, and stoichiometric ratios. Thin-layer chromatography (TLC) and HPLC are recommended for real-time monitoring .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and confirm regioselectivity.
  • Mass Spectrometry (HRMS) : To validate molecular weight and detect impurities.
  • X-ray Crystallography : For absolute configuration determination, particularly if the compound crystallizes (e.g., analogs in used this for pyrimidine derivatives).
  • HPLC-PDA : Purity assessment (>95%) with a C18 column and acetonitrile/water gradient .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes).
  • Incompatibilities : Avoid strong acids/bases and oxidizing agents to prevent hazardous reactions.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its biological efficacy?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace oxan-4-yloxy with oxolane-3-yloxy or vary the chlorophenyl group).
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and guide structural adjustments .

Q. What experimental strategies are recommended to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :
  • Standardized Protocols : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
  • Orthogonal Assays : Confirm activity using complementary methods (e.g., SPR for binding kinetics alongside cell-based viability assays).
  • Meta-Analysis : Compare datasets with statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What methodologies are suitable for identifying the molecular targets and mechanisms of action of this compound?

  • Methodological Answer :
  • Chemical Proteomics : Use pull-down assays with biotinylated probes to isolate interacting proteins, followed by LC-MS/MS identification.
  • CRISPR Screening : Genome-wide knockout libraries to identify genes whose loss abolishes compound activity.
  • Transcriptomics : RNA-seq to profile gene expression changes in treated cells .

Q. How can the compound's pharmacokinetic properties be systematically evaluated to inform further development?

  • Methodological Answer :
  • ADME Studies :
  • Absorption : Caco-2 cell monolayer permeability assays.
  • Metabolism : Liver microsomal stability tests (e.g., human CYP450 isoforms).
  • Excretion : Radiolabeled compound tracking in rodent models.
  • Plasma Protein Binding : Equilibrium dialysis to assess free fraction availability .

Q. What are the best practices for designing controlled experiments to assess the compound's stability under various physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13).
  • Analytical Monitoring : Use LC-MS to quantify degradation products and identify instability hotspots (e.g., ester hydrolysis).
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and analyze at 0, 1, 3, and 6 months .

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